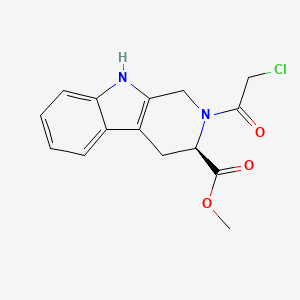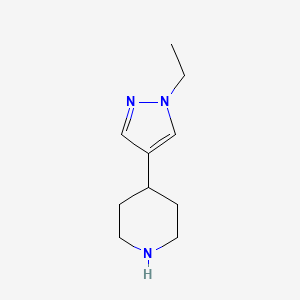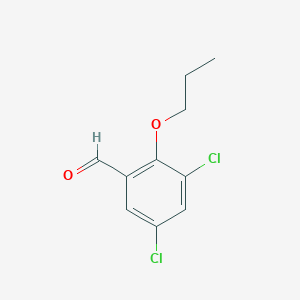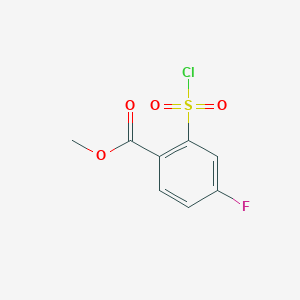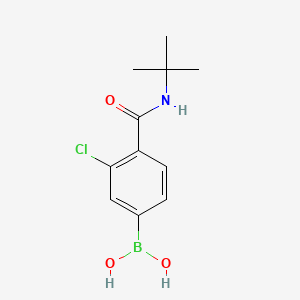
(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, also known as 4-((3-CMP)CPA)PB, is a boronic acid derivative that has been used in various scientific research applications. It is a versatile compound that has been used in a number of different chemical reactions and processes, such as the synthesis of various compounds, the study of enzyme activity, and the investigation of protein-ligand interactions. The use of this compound has been studied extensively in recent years, and its potential for a wide range of scientific applications is becoming increasingly clear.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is a valuable player in the Suzuki–Miyaura coupling (SM coupling) process, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid moiety of the compound facilitates the cross-coupling reaction, leading to the formation of biaryl structures which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Catalytic Protodeboronation
The compound can be used in catalytic protodeboronation of pinacol boronic esters, which is a method to remove the boron moiety from organic molecules . This process is crucial for the synthesis of complex organic compounds where the boron group is no longer needed after initial reactions.
Synthesis of Biaryl Amides
Biaryl amides are important in the development of new pharmaceuticals. The compound can be used for the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This application is significant in the research for treatments of neurological disorders.
Preparation of Borinic Acid Esters
Borinic acid esters: are used in the treatment of various cutaneous diseases. The compound can be involved in the preparation of borinic acid picolinate esters, which have applications in dermatology .
Synthesis of TRPV1 Antagonists
The compound has applications in synthesizing TRPV1 antagonists , which are a class of compounds used in the treatment of chronic pain . TRPV1 is a receptor involved in the transmission and modulation of pain, and its antagonists can provide relief for patients suffering from chronic pain conditions.
Intromolecular Aromatic Carbenoid Insertion
In synthetic chemistry, intromolecular aromatic carbenoid insertion is a technique used to create complex polycyclic structures. The compound can be used in this application to synthesize fluorenes, which are polycyclic aromatic compounds with applications in organic electronics .
Synthesis of Inhibitors
The compound is also involved in the synthesis of inhibitors , including PDE4 inhibitors . Phosphodiesterase 4 (PDE4) inhibitors have therapeutic potential in treating inflammatory diseases such as asthma, COPD, and psoriasis.
Cross-Coupling Reactions
Lastly, the compound can be used in various cross-coupling reactions to create a wide array of functionalized organic molecules. These reactions are fundamental in the synthesis of complex organic compounds used in drugs, agrochemicals, and advanced materials .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This reaction is known for its mild and functional group tolerant conditions, and the stability of the organoboron reagents .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound likely participates, is a key process in the synthesis of biologically active compounds, including pharmaceuticals .
Pharmacokinetics
Some general properties of the compound are provided, such as its molecular weight (289522 Da) and its polar surface area (70 Ų) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Boronic acids are known to be involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity , suggesting potential effects on cellular signaling pathways.
Action Environment
The suzuki–miyaura coupling reaction, in which this compound likely participates, is known for its environmentally benign nature .
Propriétés
IUPAC Name |
[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMAVYDCXUROFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657058 | |
| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-37-7 | |
| Record name | B-[4-[[(3-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



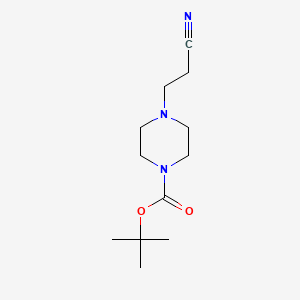


![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)

